methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate
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Overview
Description
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate, also known as MDP, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MDP is a pyridine derivative that is synthesized through a multi-step process involving the condensation of 2-acetylpyridine with ethyl cyanoacetate, followed by hydrolysis and methylation.
Mechanism of Action
The mechanism of action of methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in the field of medicinal chemistry. However, this compound also has some limitations, including its relatively low potency compared to other anti-inflammatory drugs and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate. One potential direction is the development of more potent and selective this compound analogs for use as anti-inflammatory and analgesic drugs. Another potential direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the use of this compound as a starting material for the synthesis of various biologically active compounds, such as pyridine derivatives and heterocyclic compounds, could also be explored.
Synthesis Methods
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate is synthesized through a multi-step process involving the condensation of 2-acetylpyridine with ethyl cyanoacetate, followed by hydrolysis and methylation. The first step involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base catalyst to form the intermediate product, 2-(1-cyanoethyl)-3-acetylpyridine. This intermediate product is then hydrolyzed with the help of an acid catalyst to form the corresponding carboxylic acid, which is then methylated using methyl iodide to yield this compound.
Scientific Research Applications
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been used as a starting material for the synthesis of various biologically active compounds, such as pyridine derivatives and heterocyclic compounds.
properties
CAS RN |
147751-01-7 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2,4-5H,3H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
RPKWELAXGRBXSO-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC(=O)N1 |
SMILES |
COC(=O)C1CC=CC(=O)N1 |
Canonical SMILES |
COC(=O)C1CC=CC(=O)N1 |
synonyms |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,methylester,(S)-(9CI) |
Origin of Product |
United States |
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